molecular formula C16H16 B14493636 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene CAS No. 65354-62-3

1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene

Cat. No.: B14493636
CAS No.: 65354-62-3
M. Wt: 208.30 g/mol
InChI Key: FQWONYXABBEIFS-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 2,2-dimethyl-3-methylidenecyclopropane with a naphthalene derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reaction. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropyl group to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Research may explore its interactions with biological molecules and potential as a bioactive compound.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications.

    Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The naphthalene ring system can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylnaphthalene
  • 1,3-Dimethylnaphthalene
  • Cyclopropyl-substituted naphthalenes

Uniqueness

1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

65354-62-3

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-(2,2-dimethyl-3-methylidenecyclopropyl)naphthalene

InChI

InChI=1S/C16H16/c1-11-15(16(11,2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,1H2,2-3H3

InChI Key

FQWONYXABBEIFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1=C)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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